Dapagliflozin MonoAcetyl Impurity

Description

Significance of Impurity Control in Active Pharmaceutical Ingredients (APIs)

The control of impurities in APIs is a fundamental aspect of pharmaceutical development and manufacturing. fbpharmtech.com Impurities are any components present in the API that are not the desired chemical entity. fbpharmtech.com Their presence, even in minute quantities, can have significant implications for the quality, safety, and efficacy of the final drug product. aquigenbio.comcontractpharma.com Some impurities may be toxic, while others could potentially alter the drug's stability, bioavailability, or therapeutic effect. fbpharmtech.comcontractpharma.com Therefore, a thorough understanding and control of the impurity profile of an API are essential to ensure patient safety and product consistency. fbpharmtech.compharmaffiliates.com The process of identifying, quantifying, and characterizing impurities is known as impurity profiling, which is a crucial step in adhering to regulatory standards such as the International Council for Harmonisation (ICH) guidelines. pharmaffiliates.comoceanicpharmachem.com

Overview of Impurities in Dapagliflozin (B1669812) Manufacturing

Dapagliflozin is a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor. alentris.org As with any synthetically derived pharmaceutical compound, the manufacturing process of Dapagliflozin can lead to the formation of various impurities. alentris.org These unwanted substances can originate from several sources, including the starting materials, intermediates, by-products of side reactions, and degradation of the API itself. aquigenbio.comalentris.org The effective control of these impurities is necessary to ensure the quality and safety of Dapagliflozin.

Classification of Impurities Related to Dapagliflozin

Impurities associated with Dapagliflozin can be broadly categorized based on their origin. This classification helps in developing strategies to control their formation and ensure the final product meets the required purity standards.

Process-related impurities are substances that are formed during the synthesis of the API. alentris.org These can include:

Starting Materials and Intermediates: Unreacted starting materials or intermediates that may persist in the final product. alentris.org

By-products: Compounds that are generated from side reactions occurring during the manufacturing process. alentris.org

Reagents and Solvents: Residual solvents and other reagents used in the synthesis that are not completely removed during purification. alentris.org

A number of process-related impurities of Dapagliflozin have been identified, such as Dapagliflozin Tetraacetate and various isomers. synthinkchemicals.com The specific impurity in focus, Dapagliflozin Monoacetyl Impurity, is also a process-related impurity. synthinkchemicals.comsynzeal.comniainnovation.in

Degradation products result from the chemical breakdown of the API over time due to exposure to various environmental factors. alentris.org Studies on Dapagliflozin have shown that it can degrade under certain stress conditions, including:

Hydrolysis: Degradation due to the presence of moisture. alentris.org Dapagliflozin has been found to be susceptible to degradation in acidic and alkaline conditions. neliti.comresearchgate.net

Oxidation: Degradation caused by exposure to oxygen. alentris.org

Photodegradation: Degradation upon exposure to light. alentris.org

Forced degradation studies are conducted to understand the stability of the drug and to identify potential degradation products that may form during storage. neliti.comresearchgate.netbue.edu.egnih.gov

These impurities can arise from interactions between the API and the excipients used in the final drug formulation or with the packaging materials. alentris.org Chemical interactions between Dapagliflozin and certain excipients could potentially lead to the formation of new impurities. alentris.org Similarly, interactions with packaging materials, especially if they are not suitable for protecting the drug from environmental factors, can also be a source of impurities. alentris.org

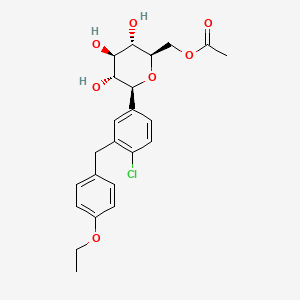

Dapagliflozin Monoacetyl Impurity

| Property | Data | Source(s) |

| Chemical Name | ((2R,3S,4R,5R,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl acetate | synzeal.comniainnovation.in |

| Synonyms | Dapagliflozin Methyl Acetate; Dapagliflozin Acetyl Impurity; Dapagliflozin Impurity-S2D (Mono acetylated) | synthinkchemicals.comsynzeal.com |

| CAS Number | 1632287-34-3 | synthinkchemicals.compharmaffiliates.com |

| Molecular Formula | C23H27ClO7 | synthinkchemicals.compharmaffiliates.com |

| Molecular Weight | 450.91 g/mol | synthinkchemicals.compharmaffiliates.com |

| Appearance | Off-White to White Solid | niainnovation.indaicelpharmastandards.com |

| Category | Impurity | synthinkchemicals.com |

Acetylation as a Source of Monoacetylated Species

The primary pathway for the generation of Dapagliflozin Monoacetyl Impurity is through an acetylation reaction. Acetylation is a common chemical strategy used in multi-step organic syntheses, often to protect sensitive functional groups or to facilitate purification. google.com In the synthesis of Dapagliflozin, intermediates or the final molecule may be subjected to acetylation. researchgate.netgoogle.com If this reaction is incomplete or not perfectly controlled, it can result in the partial acetylation of the Dapagliflozin molecule, leading to the formation of the monoacetylated species instead of the intended fully acetylated product.

Reaction Conditions Influencing Monoacetyl Impurity Formation

The propensity for Dapagliflozin Monoacetyl Impurity to form is highly dependent on the specific conditions of the acetylation reaction. Careful control over these parameters is essential to minimize the levels of this and other acetylated impurities to ensure the final API meets stringent purity requirements, often targeting impurity levels below 0.15%. google.com

The choice of acetylating agent is a critical factor. Common reagents used in this step include acetic anhydride (B1165640) and acetyl chloride. google.com These agents are highly reactive and are capable of transferring an acetyl group to the hydroxyl groups on the Dapagliflozin molecule. The reaction is often facilitated by the presence of a base or a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), which enhances the transfer of the acetyl group.

The stoichiometry, or the molar ratio of the reactants, plays a direct role in the extent of acetylation. Using a controlled amount of the acetylating agent is a key strategy to manage the formation of impurities. An excess of the acetylating agent might be used to drive the reaction towards the fully acetylated product, but improper control can lead to various acetylated species. Conversely, insufficient reagent or a shortened reaction time can result in incomplete acetylation, leaving behind starting material and partially acetylated products like the monoacetyl impurity. Reaction times are often carefully optimized, for instance, to between 30 and 60 minutes, to achieve the desired outcome while minimizing side products.

The reaction environment, defined by the solvent and temperature, also exerts significant influence. Halogenated hydrocarbons such as methylene (B1212753) dichloride are commonly used as solvents for this reaction. The temperature is typically maintained in a controlled range, for example, 25-30°C, to ensure a consistent reaction rate and impurity profile. Deviation from the optimal temperature can alter the reaction kinetics, potentially increasing the formation of the monoacetyl impurity.

The following table summarizes the key reaction conditions that influence the formation of Dapagliflozin Monoacetyl Impurity.

| Parameter | Influencing Factors | Purpose/Outcome | Citation |

| Acetylating Agent | Acetic Anhydride, Acetyl Chloride | Provides the acetyl group for the reaction. | google.com |

| Catalyst/Base | 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine | Facilitates and enhances the rate of acetyl group transfer. | |

| Stoichiometry | Molar ratio of Dapagliflozin to acetylating agent | Controlling this ratio helps minimize the formation of undesired acetylated impurities. | |

| Reaction Time | Typically 30-60 minutes | Optimized to ensure reaction completion while preventing side reactions. | |

| Solvent | Methylene Dichloride | Provides the medium for the reaction to occur. | |

| Temperature | Typically 25-30°C | Controls the reaction rate and selectivity. |

Pathways of Formation During Dapagliflozin Synthesis

During a typical synthesis, a crude form of Dapagliflozin may be fully acetylated to form a tetraacetate intermediate, which is easier to purify. google.comgoogle.com This highly pure intermediate is then deacetylated in a subsequent step to yield the final, pure Dapagliflozin API. The monoacetyl impurity can be formed during the initial acetylation step if the reaction does not proceed to completion.

The Dapagliflozin molecule contains several hydroxyl (-OH) groups on its glucose ring and no amine groups. The formation of the monoacetyl impurity occurs when one of these hydroxyl groups is acetylated. Specifically, the structural modification happens at the primary hydroxyl position of the glucose ring. This reaction creates an ester linkage, resulting in the formation of ((2R,3S,4R,5R,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl acetate, the chemical name for Dapagliflozin Monoacetyl Impurity. synthinkchemicals.com

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClO7/c1-3-29-17-7-4-14(5-8-17)10-16-11-15(6-9-18(16)24)23-22(28)21(27)20(26)19(31-23)12-30-13(2)25/h4-9,11,19-23,26-28H,3,10,12H2,1-2H3/t19-,20-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEQNLXFYWBZES-ZQGJOIPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)COC(=O)C)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Formation Mechanisms of Dapagliflozin Monoacetyl Impurity

Byproduct Generation from Side Reactions

The formation of Dapagliflozin MonoAcetyl Impurity is intrinsically linked to the acetylation step within the broader synthesis of Dapagliflozin. Acetylation is a common strategy in multi-step organic syntheses to protect reactive hydroxyl groups. In the case of Dapagliflozin, the glucose moiety contains several hydroxyl groups that are typically protected, often as a tetraacetate, during certain synthetic transformations. pensoft.netpensoft.netnih.gov The subsequent deacetylation then yields the final Dapagliflozin molecule.

Dapagliflozin MonoAcetyl Impurity, chemically identified as ((2R,3S,4R,5R,6S)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl acetate, is a byproduct that emerges from incomplete or partial acetylation reactions. synthinkchemicals.comniainnovation.in Instead of all relevant hydroxyl groups on the glucose ring being acetylated to form the desired tetra-acetylated intermediate, a side reaction occurs where only a single hydroxyl group is acetylated.

The specific site of this mono-acetylation is the primary hydroxyl group at the C-6 position of the glucose ring. This regioselectivity can be attributed to the higher reactivity of the primary hydroxyl group compared to the secondary hydroxyl groups at positions C-2, C-3, and C-4. Primary alcohols are generally less sterically hindered and more nucleophilic, making them more susceptible to reaction with acetylating agents, especially under conditions where the reaction is not driven to completion.

Several factors can contribute to the incomplete acetylation and the consequent formation of the monoacetyl impurity:

Stoichiometry of Reagents: Insufficient amounts of the acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, relative to the Dapagliflozin precursor, can lead to partial acetylation. If the molar ratio is not optimized, there may not be enough reagent to acetylate all the hydroxyl groups on every molecule.

Reaction Time: A shorter reaction time than required for complete tetra-acetylation can result in the isolation of mono-acetylated and other partially acetylated intermediates.

Catalysts and Bases: The choice and amount of catalysts or bases, such as 4-dimethylaminopyridine (B28879) (DMAP) or N,N-diisopropylethylamine, can influence the rate and extent of the acetylation reaction. google.com While these are used to facilitate the desired reaction, non-optimized conditions could favor the formation of the monoacetyl impurity.

Reaction Temperature: Temperature can affect the kinetics of the acetylation reaction. Sub-optimal temperatures may not provide sufficient energy to overcome the activation barrier for the acetylation of the more sterically hindered secondary hydroxyl groups, leading to an accumulation of the mono-acetylated product. google.com

The formation of Dapagliflozin MonoAcetyl Impurity can also occur during the deacetylation of the fully protected Dapagliflozin tetraacetate. If the deprotection reaction is not allowed to proceed to completion, partially deacetylated products, including the monoacetyl impurity, can remain.

It is also noteworthy that Dapagliflozin MonoAcetyl Impurity is recognized as a metabolite of Dapagliflozin, meaning it can also be formed in the body after administration of the drug. chemicalbook.com

Table 1: Research Findings on Dapagliflozin MonoAcetyl Impurity Formation

| Parameter | Finding | Reference |

| Formation Pathway | Byproduct of incomplete or partial acetylation during Dapagliflozin synthesis. | |

| Site of Acetylation | Primarily occurs at the C-6 primary hydroxyl group of the glucose moiety. | |

| Influencing Factors | Stoichiometry of acetylating agents, reaction time, catalysts, and temperature. | google.com |

| Precursor Molecules | Can be formed from Dapagliflozin or its tetraacetate intermediate. | |

| Alternative Formation | Can be formed during incomplete deacetylation of Dapagliflozin tetraacetate. | |

| Biological Relevance | Also identified as a metabolite of Dapagliflozin. | chemicalbook.com |

Degradation Pathways and Stability Studies

Forced Degradation Studies to Elucidate Impurity Generation

Forced degradation studies of dapagliflozin (B1669812) have been conducted under a range of stress conditions, including acidic and alkaline hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines. researchgate.netresearchgate.netnih.govneliti.com These studies are designed to accelerate the degradation process to predict the degradation products that might be observed over a longer shelf-life. researchgate.net

While multiple degradation products of dapagliflozin have been identified and characterized in these studies researchgate.netresearchgate.net, specific, publicly available scientific literature detailing the formation of Dapagliflozin Monoacetyl Impurity as a direct result of these forced degradation conditions is limited. General degradation pathways for dapagliflozin are known to include hydrolysis and oxidation. alentris.org

Studies on the acidic hydrolysis of dapagliflozin have shown that the parent molecule is susceptible to degradation in acidic environments. researchgate.netrjptonline.org The primary degradation pathway observed involves the cleavage of the C-glycosidic bond, leading to the formation of an aglycone and glucose. rjptonline.org However, the generation of Dapagliflozin Monoacetyl Impurity under these conditions is not explicitly documented in the reviewed scientific literature.

Under alkaline conditions, dapagliflozin has also been shown to degrade. researchgate.netrjptonline.org One study identified the formation of a degradation product where the alcohol group is converted to an aldehyde. researchgate.net While this demonstrates the susceptibility of dapagliflozin to alkaline-induced changes, the formation of the monoacetyl impurity is not a reported outcome in the available studies.

Oxidative stress, typically induced by agents such as hydrogen peroxide, can lead to the formation of oxidative byproducts of dapagliflozin. alentris.orgresearchgate.net While oxidative degradation pathways are acknowledged, specific studies identifying Dapagliflozin Monoacetyl Impurity as a resultant degradant are not prevalent in the public domain. One study found dapagliflozin to be stable under oxidative conditions. nih.gov

Photostability studies, which expose the drug substance to light, are crucial for determining appropriate packaging and storage conditions. alentris.org Some studies have indicated that dapagliflozin is stable when exposed to light researchgate.netnih.gov, while others have noted the potential for photodegradation. alentris.org There is no specific mention in the reviewed literature of Dapagliflozin Monoacetyl Impurity forming as a result of photolytic stress.

Thermal degradation studies assess the stability of a drug substance at elevated temperatures. Dapagliflozin has been reported to be stable under thermal stress in some studies. researchgate.netnih.gov In cases where degradation occurs, the specific formation of the monoacetyl impurity has not been identified as a primary degradation product.

Stability Profiles of Dapagliflozin Monoacetyl Impurity

Detailed, publicly available stability studies specifically focused on Dapagliflozin Monoacetyl Impurity (CAS Number: 1632287-34-3) pharmaffiliates.com are scarce. Commercial suppliers of this reference standard indicate that it is stable under ambient shipping conditions. synzeal.com However, comprehensive stability data under various stress conditions as per ICH guidelines (e.g., temperature, humidity, pH, and light) are not extensively documented in the scientific literature. The molecular formula of this impurity is C23H27ClO7. pharmaffiliates.com

Interactive Data Table: Summary of Forced Degradation Studies on Dapagliflozin

| Stress Condition | Observation on Dapagliflozin | Formation of Dapagliflozin Monoacetyl Impurity Documented | Key Degradation Products Mentioned (if any) | References |

| Acidic Hydrolysis | Susceptible to degradation | Not explicitly documented | Cleavage of C-glycosidic bond to form aglycone and glucose | researchgate.netrjptonline.org |

| Alkaline Hydrolysis | Susceptible to degradation | Not explicitly documented | Formation of an aldehyde from an alcohol group | researchgate.netrjptonline.org |

| Oxidative Degradation | Stable in some studies, potential for degradation in others | Not explicitly documented | General oxidative byproducts | nih.govalentris.orgresearchgate.net |

| Photolytic Degradation | Stable in some studies, potential for degradation in others | Not explicitly documented | General photodegradation products | researchgate.netnih.govalentris.org |

| Thermal Degradation | Generally stable | Not explicitly documented | - | researchgate.netnih.gov |

Stability under Various pH Conditions

Forced degradation studies are essential to understand the chemical behavior of a drug substance and its impurities when exposed to different pH environments. Dapagliflozin has been shown to be susceptible to degradation under both acidic and alkaline conditions. neliti.comresearchgate.nethumanjournals.com

One study on dapagliflozin showed the following degradation percentages under various hydrolytic conditions after a set period. While this data is for the parent compound, it indicates the general lability in these conditions where the impurity's stability would also be a concern.

Table 1: Illustrative Degradation of Dapagliflozin Under Hydrolytic Stress Conditions

| Stress Condition | Reagent Concentration | Exposure Time (hours) | Degradation (%) |

| Acid Hydrolysis | 0.1 N HCl | 4 | 12.4% |

| Base Hydrolysis | 0.1 N NaOH | 4 | 10.8% |

| Neutral Hydrolysis | Water | 4 | 8.2% |

This table is illustrative of the parent compound's stability and is based on findings from general forced degradation studies. neliti.com The stability of the MonoAcetyl Impurity would require specific analysis but is expected to be compromised in non-neutral pH.

Influence of Temperature and Humidity on Impurity Stability

Temperature and humidity are critical environmental factors that can impact the stability of pharmaceutical substances. Dapagliflozin itself is known to be sensitive to both high temperature and high humidity, which can affect its solid-state properties and lead to degradation. sci-hub.seelsevierpure.comnih.gov

Studies have been conducted under various thermal and humidity conditions as per International Council for Harmonisation (ICH) guidelines. ajptr.com For instance, dapagliflozin has been subjected to thermal degradation at 50°C for 120 hours and humidity degradation at 25°C and 92.5% relative humidity (RH) for 120 hours. ajptr.com Another study evaluated stability at 40°C and 75% RH. sci-hub.se While dapagliflozin was found to be relatively stable under thermal stress alone, significant degradation was observed under combined humidity and thermal stress. nih.govnih.gov

The Dapagliflozin MonoAcetyl Impurity's stability is intrinsically linked to these factors. High humidity can promote hydrolysis, while elevated temperatures can accelerate this and other degradation reactions. In contrast, the related Hydroperoxide Impurity is noted to degrade rapidly under heat or light, necessitating more stringent storage protocols.

Table 2: Conditions for Stress Testing of Dapagliflozin and its Impurities

| Stress Factor | Condition | Duration |

| Thermal Stability | 60°C (in closed vial) | 4 weeks |

| Humidity Stability | 25°C / 90% RH (open vial) | 4 weeks |

| Accelerated Stability | 40°C / 75% RH (open vial) | 4 weeks |

This table summarizes typical stress conditions used in stability studies of dapagliflozin, which are also relevant for assessing its impurities. nih.gov

Differentiation from Other Degradation Products (e.g., Hydroperoxide Impurity)

Distinguishing Dapagliflozin MonoAcetyl Impurity from other process-related and degradation impurities is crucial for quality control. This is typically achieved using stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). researchgate.netnih.govresearchgate.net

These chromatographic methods separate compounds based on their physicochemical properties, such as polarity. The addition of an acetyl group to form the MonoAcetyl Impurity alters its polarity compared to dapagliflozin and other impurities, resulting in a distinct retention time (RT) on the chromatogram. For example, a developed HPLC method can separate dapagliflozin (RT ~1.67 minutes) from its various degradation products formed under stress. nih.gov

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used for the identification and structural characterization of these impurities. researchgate.net Each impurity will have a unique mass-to-charge ratio (m/z).

Dapagliflozin MonoAcetyl Impurity : Has a molecular formula of C₂₃H₂₇ClO₇ and a molecular weight of approximately 450.91 g/mol . synthinkchemicals.com

Dapagliflozin Hydroperoxide Impurity : This is an oxidative degradation product with a molecular formula of C₂₁H₂₅ClO₈ and a molecular weight of about 440.87 g/mol . daicelpharmastandards.com It is considered a potential genotoxic impurity. medchemexpress.com

The difference in their molecular weights and structures allows for clear differentiation via mass spectrometry. While the MonoAcetyl Impurity results from an acetylation process, the Hydroperoxide Impurity is formed through oxidation, highlighting different formation pathways and chemical natures. alentris.org

Table 3: Analytical Differentiation of Dapagliflozin-Related Impurities

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Differentiating Features |

| Dapagliflozin | C₂₁H₂₅ClO₆ | 408.87 | Parent drug molecule. |

| Dapagliflozin MonoAcetyl Impurity | C₂₃H₂₇ClO₇ | 450.91 | Contains an additional acetyl group; differentiated by retention time and a higher m/z value. synthinkchemicals.com |

| Dapagliflozin Hydroperoxide Impurity | C₂₁H₂₅ClO₈ | 440.87 | Formed by oxidation; contains a hydroperoxide group, leading to a different fragmentation pattern in MS and higher reactivity. daicelpharmastandards.com |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for separating and quantifying impurities in pharmaceutical substances. alentris.org The development of a robust HPLC method is essential for resolving the Dapagliflozin (B1669812) Monoacetyl Impurity from the Dapagliflozin API and other potential process-related impurities or degradation products. innovareacademics.in

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a stability-indicating HPLC method is a primary objective in the analysis of Dapagliflozin and its impurities. nih.gov Such methods must be able to separate the main component from a significant number of impurities, whose levels are often regulated to be below 0.10-0.15%. google.com

Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of Dapagliflozin and its impurities. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is typically required to achieve adequate separation of all related substances. ajptr.com

Several studies have detailed the parameters for such methods. A common approach involves using a C18 or a Phenyl C18 column, which provides the necessary hydrophobicity to retain and separate Dapagliflozin and its related compounds. innovareacademics.inajptr.comresearchgate.net The mobile phase generally consists of an aqueous component (often a buffer like phosphate (B84403) or a weak acid such as trifluoroacetic acid) and an organic modifier, most commonly acetonitrile. innovareacademics.inresearchgate.net The gradient program is carefully optimized to ensure resolution between closely eluting peaks.

| Parameter | Example Condition 1 | Example Condition 2 | Example Condition 3 |

| Column Chemistry | Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) innovareacademics.in | YMC Pack Pro C18 (250mm × 4.6mm, 5μ) ajptr.com | Xbridge Phenyl C18 (250 × 4.6 mm, 5 μm) researchgate.net |

| Mobile Phase A | Phosphate Buffer (pH 6.5) innovareacademics.in | Orthophosphoric acid buffer ajptr.com | 0.05% aqueous trifluoroacetic acid researchgate.net |

| Mobile Phase B | Acetonitrile:Water (90:10 v/v) innovareacademics.in | Acetonitrile ajptr.com | Acetonitrile researchgate.net |

| Flow Rate | 1.0 mL/min innovareacademics.in | 0.8 mL/min ajptr.com | Not Specified researchgate.net |

| Temperature | Ambient innovareacademics.in | 25°C ajptr.com | Not Specified researchgate.net |

| Detection (UV) | 245 nm innovareacademics.in | 225 nm ajptr.com | Not Specified researchgate.net |

Achieving baseline separation between Dapagliflozin and its monoacetyl impurity is a key challenge in method development due to their similar structures. Optimization strategies often focus on manipulating the mobile phase composition, pH, and gradient slope. For instance, adjusting the pH of the aqueous mobile phase can alter the ionization state of the analytes, thereby affecting their retention and selectivity on the stationary phase. innovareacademics.in The gradient profile, including the initial and final organic phase concentrations and the rate of change, is fine-tuned to maximize the resolution between the parent drug and the impurity. The choice of a phenyl-based stationary phase can also offer alternative selectivity compared to a standard C18 column, which may be beneficial for resolving structurally similar compounds. researchgate.net System suitability tests, including resolution checks between Dapagliflozin and a closely eluting impurity, are performed to confirm the method's performance. ajptr.com

A validated HPLC method will demonstrate a distinct and reproducible retention time for the Dapagliflozin Monoacetyl Impurity, allowing for its unambiguous identification and quantification. In a typical gradient RP-HPLC run, impurities will elute at different times from the main Dapagliflozin peak. For example, in one reported method, Dapagliflozin eluted at approximately 16.95 minutes, while other impurities were well-separated with their own characteristic retention times. innovareacademics.in The monoacetyl impurity is expected to have a retention time close to that of Dapagliflozin, but a well-optimized method will ensure sufficient separation (resolution > 2.0) to allow for accurate integration and quantification. ajptr.com

Preparative Chromatography for Impurity Isolation

To perform comprehensive structural characterization and to use as a reference standard for quantitative analysis, the Dapagliflozin Monoacetyl Impurity must often be isolated in a pure form. Preparative HPLC is the method of choice for this purpose. researchgate.net This technique is essentially a scaled-up version of analytical HPLC, using larger columns and higher flow rates to handle larger sample loads.

The process involves repeatedly injecting a concentrated solution of the crude mixture containing the impurity onto the preparative column. The fractions corresponding to the elution of the target impurity are collected, combined, and then the solvent is evaporated to yield the isolated compound. The purity of the isolated fraction is then confirmed using analytical HPLC. researchgate.net

Spectroscopic and Spectrometric Characterization

Once the Dapagliflozin Monoacetyl Impurity has been isolated, a suite of spectroscopic and spectrometric techniques is employed to unequivocally confirm its chemical structure.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for this purpose. alentris.orgresearchgate.net It provides the molecular weight of the impurity, which for the monoacetyl derivative is expected to be approximately 450.91 Da, corresponding to the addition of an acetyl group (C2H2O) to the Dapagliflozin molecule (C21H25ClO6, MW ≈ 408.87 Da). pharmaffiliates.com The fragmentation pattern observed in MS/MS experiments can help to pinpoint the location of the acetylation on the Dapagliflozin structure. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides the definitive structural elucidation. researchgate.net By analyzing the chemical shifts, coupling constants, and integration of the proton and carbon signals, the exact connectivity of all atoms in the molecule can be determined. The presence of signals corresponding to an acetyl group (a methyl singlet around 2 ppm in ¹H NMR and a carbonyl signal around 170 ppm in ¹³C NMR) and shifts in the signals of the adjacent protons or carbons on the glucose ring confirm the identity and location of the modification.

Infrared (IR) spectroscopy can also be used to provide complementary information, such as the presence of a characteristic ester carbonyl stretch, further confirming the acetylation. researchgate.net

| Technique | Information Provided |

| Mass Spectrometry (MS/MS) | Molecular weight confirmation and fragmentation pattern for localization of the acetyl group. researchgate.net |

| ¹H NMR Spectroscopy | Provides information on the proton environment, confirming the presence and location of the acetyl group through chemical shifts and couplings. researchgate.net |

| ¹³C NMR Spectroscopy | Determines the carbon skeleton of the molecule, confirming the presence of the acetyl carbonyl and methyl carbons. researchgate.net |

| Infrared (IR) Spectroscopy | Identifies functional groups, such as the ester carbonyl, present in the impurity. researchgate.net |

Through the rigorous application of these advanced analytical methodologies, the Dapagliflozin Monoacetyl Impurity can be effectively separated, quantified, and structurally characterized, ensuring the quality and safety of the Dapagliflozin API.

Mass Spectrometry (MS and LC-MS/MS) for Structural Elucidation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the separation, identification, and quantification of impurities. In the analysis of Dapagliflozin Monoacetyl Impurity, LC-MS/MS provides high sensitivity and selectivity, allowing for the detection of trace amounts. The mass spectrometer identifies the impurity based on its mass-to-charge ratio (m/z) and its fragmentation pattern, which serves as a molecular fingerprint. This technique is crucial for tracking degradation products and process-related impurities. For instance, under acidic hydrolysis, Dapagliflozin can degrade, and LC-MS/MS is instrumental in identifying the resulting degradants through their specific fragmentation patterns.

Table 1: Mass Spectrometry Data for Dapagliflozin Monoacetyl Impurity

| Parameter | Value | Reference |

| Molecular Formula | C23H27ClO7 | synthinkchemicals.com |

| Molecular Weight | 450.91 g/mol | synthinkchemicals.com |

| [M+H]+ (m/z) | 451.1 |

This table summarizes key mass spectrometry characteristics of Dapagliflozin Monoacetyl Impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹³C-DEPT) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments reveal the carbon skeleton of the molecule. For Dapagliflozin Monoacetyl Impurity, NMR analysis confirms the presence and position of the acetyl group, distinguishing it from the parent drug and other potential impurities. The chemical shifts observed in the NMR spectra are unique to the structure of the monoacetylated impurity.

Table 2: Illustrative ¹H NMR and ¹³C NMR Chemical Shift Data

| Nucleus | Chemical Shift (ppm) Range | Structural Assignment |

| ¹H NMR | 2.0 - 2.2 | Acetyl group (CH₃) protons |

| 3.5 - 4.5 | Sugar moiety protons | |

| 6.8 - 7.5 | Aromatic ring protons | |

| ¹³C NMR | ~21 | Acetyl group (CH₃) carbon |

| ~170 | Carbonyl carbon of acetyl group | |

| 110 - 160 | Aromatic and sugar ring carbons |

This table presents typical chemical shift ranges for the key functional groups in Dapagliflozin Monoacetyl Impurity, aiding in its structural confirmation. The exact chemical shifts can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. In the analysis of Dapagliflozin Monoacetyl Impurity, IR spectroscopy can confirm the presence of the ester carbonyl group from the acetyl moiety, as well as the hydroxyl and ether functional groups characteristic of the Dapagliflozin structure.

Table 3: Key Infrared Absorption Bands for Dapagliflozin Monoacetyl Impurity

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 | O-H (Hydroxyl) | Stretching |

| ~2900 | C-H (Aliphatic) | Stretching |

| ~1740 | C=O (Ester Carbonyl) | Stretching |

| ~1240 | C-O (Ester) | Stretching |

| ~1600, ~1500 | C=C (Aromatic) | Stretching |

| ~1100 | C-O-C (Ether) | Stretching |

This table highlights the characteristic IR absorption frequencies that help in identifying the functional groups of Dapagliflozin Monoacetyl Impurity.

Validation of Analytical Methods for Impurity Detection

The validation of analytical methods is a regulatory requirement to ensure that the chosen methods are reliable, accurate, and suitable for their intended purpose. For the detection of Dapagliflozin Monoacetyl Impurity, method validation is performed according to the International Council for Harmonisation (ICH) guidelines. innovareacademics.inajptr.com

Method Specificity and Selectivity

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. researchgate.net In the context of Dapagliflozin, the method must be able to separate Dapagliflozin Monoacetyl Impurity from the API and other related substances. innovareacademics.in This is typically achieved using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method with a suitable column and mobile phase, ensuring that the impurity peak is well-resolved from other peaks. innovareacademics.inresearchgate.net

Linearity, Accuracy, and Precision

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ijpsjournal.com For impurity quantification, linearity is typically established over a range of concentrations, from the reporting threshold to above the specification limit. ajptr.com A regression analysis is performed, and a correlation coefficient (R²) close to 1 indicates good linearity. researchgate.net

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. ijpsjournal.com It is often assessed by spiking the drug substance or product with known amounts of the impurity at different concentration levels and measuring the recovery. The acceptance criteria for recovery are typically within a range of 80-120%.

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). The precision is usually expressed as the relative standard deviation (RSD) of a series of measurements, with an acceptance criterion of typically not more than 10% for impurities. ajptr.com

Table 4: Typical Validation Parameters for Dapagliflozin Impurity Analysis

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 80.0% - 120.0% |

| Precision (RSD) | ≤ 10.0% |

This table provides an overview of the common acceptance criteria for the validation of analytical methods for impurity quantification in line with regulatory expectations.

Detection (LOD) and Quantification (LOQ) Limits for Low-Level Impurities

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpsjournal.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsjournal.com Establishing LOD and LOQ is crucial for controlling impurities at very low levels, often in the range of parts per million (ppm). These limits are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. ajptr.com For critical impurities, achieving low LOD and LOQ values is essential. researchgate.net

Table 5: Illustrative LOD and LOQ Values for Dapagliflozin Impurities

| Parameter | Value | Reference |

| LOD | ~0.05 µg/mL | researchgate.net |

| LOQ | ~0.15 µg/mL | researchgate.net |

This table shows representative Limit of Detection and Limit of Quantification values for Dapagliflozin impurities, demonstrating the sensitivity of the analytical methods.

Robustness and Ruggedness of Developed Methods

The reliability of an analytical method under various operating conditions is determined through robustness and ruggedness testing, which are key components of method validation as per the International Council for Harmonisation (ICH) guidelines.

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. For the analysis of Dapagliflozin Monoacetyl Impurity, typically using a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, several parameters are intentionally altered to assess the method's performance. These variations often include:

Flow rate of the mobile phase: Typically varied by ±0.2 mL/min from the nominal flow rate.

pH of the mobile phase buffer: Usually adjusted by ±0.2 units.

Column temperature: Varied by ±5°C.

Wavelength of the UV detector: Altered by ±5 nm.

Organic phase composition: The proportion of the organic solvent in the mobile phase is changed by ±2%.

The results of these tests are evaluated based on the consistency of the retention time (RT), tailing factor, and the percentage relative standard deviation (%RSD) of the peak area for the Dapagliflozin Monoacetyl Impurity. A well-developed method will show minimal variation in these parameters, with the %RSD typically remaining below 2.0%, demonstrating its reliability for routine use. pnrjournal.com

Table 1: Illustrative Robustness Data for the Analysis of Dapagliflozin Monoacetyl Impurity by RP-HPLC

| Parameter | Variation | Retention Time (min) | Tailing Factor | %RSD |

| Flow Rate (mL/min) | 1.0 (Nominal) | 8.52 | 1.15 | 0.45 |

| 0.8 | 9.85 | 1.14 | 0.51 | |

| 1.2 | 7.18 | 1.16 | 0.48 | |

| Mobile Phase pH | 3.0 (Nominal) | 8.52 | 1.15 | 0.45 |

| 2.8 | 8.48 | 1.17 | 0.55 | |

| 3.2 | 8.56 | 1.13 | 0.52 | |

| Column Temperature (°C) | 30 (Nominal) | 8.52 | 1.15 | 0.45 |

| 25 | 8.61 | 1.14 | 0.49 | |

| 35 | 8.45 | 1.16 | 0.47 |

Note: The data presented in this table is illustrative and based on typical results reported for the analysis of Dapagliflozin and its impurities. Specific data for Dapagliflozin Monoacetyl Impurity may vary based on the exact analytical method employed.

Ruggedness of an analytical method refers to its reproducibility under a set of normal, but variable, test conditions. This is typically assessed by comparing the results obtained by different analysts, on different instruments, and on different days. The %RSD for the results obtained under these varied conditions should be within acceptable limits, generally not more than 2.0%. pnrjournal.com This ensures that the method is transferable and can be reliably performed in different laboratory settings.

Table 2: Illustrative Ruggedness Data for the Analysis of Dapagliflozin Monoacetyl Impurity

| Condition | Analyst 1 (% Assay) | Analyst 2 (% Assay) | %RSD |

| Instrument 1, Day 1 | 99.8 | 100.1 | 0.21 |

| Instrument 2, Day 2 | 99.5 | 99.9 | 0.28 |

Note: The data presented in this table is illustrative and based on typical results reported for the analysis of Dapagliflozin and its impurities. Specific data for Dapagliflozin Monoacetyl Impurity may vary based on the exact analytical method employed.

Application of Analytical Methods as Reference Standards

A well-characterized and validated analytical method for Dapagliflozin Monoacetyl Impurity is crucial for its use as a reference standard in pharmaceutical quality control and assurance.

In the context of QC and QA, the Dapagliflozin Monoacetyl Impurity reference standard serves several critical functions:

Identification: The reference standard is used to confirm the identity of the impurity in raw materials and the final drug product by comparing their retention times in chromatographic analyses.

Quantification: It is essential for the accurate quantification of the impurity levels in each batch of Dapagliflozin. By preparing a standard curve with known concentrations of the reference standard, the amount of the impurity in a sample can be precisely determined.

Limit Tests: The reference standard is used to ensure that the level of the monoacetyl impurity does not exceed the specified limits set by regulatory authorities like the FDA and EMA.

Batch Release: QC laboratories use the reference standard in routine analysis to ensure that each batch of the drug product meets the required quality specifications before it is released to the market.

The availability of a high-purity reference standard for Dapagliflozin Monoacetyl Impurity is therefore a prerequisite for maintaining the quality and consistency of Dapagliflozin drug products.

The Dapagliflozin Monoacetyl Impurity reference standard is indispensable for the validation of new or modified analytical methods. Its utility in AMV includes:

Specificity/Selectivity: The reference standard is used to demonstrate that the analytical method can unequivocally distinguish the Dapagliflozin Monoacetyl Impurity from the active pharmaceutical ingredient (API), other impurities, and degradation products.

Linearity: A series of dilutions of the reference standard are analyzed to establish the linear range of the method, ensuring that the response of the detector is proportional to the concentration of the impurity.

Accuracy: The accuracy of the method is determined by spiking a sample with a known amount of the reference standard and measuring the recovery. The percentage recovery should be within a predefined acceptable range.

Precision: The precision of the method (both repeatability and intermediate precision) is assessed by performing multiple analyses of the reference standard and calculating the %RSD.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The reference standard is used to determine the lowest concentration of the impurity that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

In essence, the Dapagliflozin Monoacetyl Impurity reference standard is the cornerstone of analytical method validation, providing the benchmark against which the performance of the method is judged.

Impurity Profiling and Control Strategies in Pharmaceutical Development

Establishment of Comprehensive Impurity Profiles for Dapagliflozin (B1669812)

The initial step in controlling any impurity is to establish a comprehensive impurity profile for the active pharmaceutical ingredient (API). alentris.org This process involves the use of various analytical techniques to detect, identify, and quantify all potential impurities that may arise during the synthesis, purification, and storage of Dapagliflozin. alentris.orgsynthinkchemicals.com

High-Performance Liquid Chromatography (HPLC) is a primary and widely used technique for separating and quantifying impurities in Dapagliflozin. innovareacademics.inalentris.org Researchers have developed sensitive and specific HPLC methods to separate Dapagliflozin from its related impurities, including the Monoacetyl Impurity. innovareacademics.inresearchgate.net These methods are crucial for routine quality control and for validating the manufacturing process. researchgate.net In addition to HPLC, other analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for the structural elucidation and sensitive quantification of these impurities. innovareacademics.inalentris.org

The impurity profile for Dapagliflozin documents all identified and potential impurities, their origins, and the analytical procedures used for their control. alentris.org This profile is a critical component of the drug's regulatory submission and ongoing quality assurance. alentris.org

Table 1: Analytical Methods for Dapagliflozin Impurity Profiling

| Analytical Technique | Application in Impurity Profiling |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of Dapagliflozin and its impurities. innovareacademics.inalentris.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and sensitive quantification of impurities. innovareacademics.inalentris.org |

| Gas Chromatography (GC) | Detection of volatile impurities, such as residual solvents. alentris.org |

Strategies for Minimizing Monoacetyl Impurity Formation in Manufacturing

Minimizing the formation of Dapagliflozin Monoacetyl Impurity is a key objective during the manufacturing process. This is achieved through a combination of process optimization in chemical synthesis and the implementation of advanced purification techniques.

Process Optimization in Chemical Synthesis

The synthetic route to Dapagliflozin is a multi-step process where the potential for impurity formation exists at various stages. acs.orgacs.org Process optimization focuses on carefully controlling reaction conditions to maximize the yield of the desired product while minimizing the generation of byproducts like the Monoacetyl Impurity. alentris.org

Key optimization strategies include:

Controlling Reaction Parameters: Factors such as temperature, reaction time, and the stoichiometry of reactants are meticulously controlled to reduce the likelihood of side reactions. acs.org

Solvent Selection: The choice of solvents can significantly influence reaction pathways and impurity formation. alentris.org

Continuous Flow Synthesis: The use of continuous flow technology has been shown to shorten reaction times, improve safety, and minimize the formation of impurities by providing better control over reaction parameters. acs.org For instance, a continuous flow method for Dapagliflozin synthesis reduced the reaction time from 26 hours to 43 minutes and improved product purity to 99.83%. acs.org

Implementation of Advanced Purification Techniques (e.g., Recrystallization)

Following chemical synthesis, purification steps are essential to remove any remaining impurities, including the Monoacetyl Impurity. alentris.orgpatsnap.com Recrystallization is a widely used and effective technique for purifying the final Dapagliflozin product. alentris.orgpatsnap.com

This process involves dissolving the crude Dapagliflozin in a suitable solvent system and then inducing crystallization under controlled conditions. patsnap.comgoogle.com The desired Dapagliflozin product crystallizes out of the solution, leaving the impurities behind in the mother liquor. googleapis.com The choice of solvent or solvent mixture is critical for achieving high purity. patsnap.comgoogle.com For example, a process has been developed that involves dissolving crude Dapagliflozin in an organic solvent immiscible with water, followed by crystallization to remove impurities. patsnap.com Another method utilizes a "good" solvent to dissolve Dapagliflozin and a "poor" solvent to induce crystallization, resulting in a stable and pure crystal form. google.com

Regulatory Frameworks for Impurity Control

Strict regulatory guidelines are in place to ensure the safety and quality of pharmaceutical products by setting limits on acceptable levels of impurities. alentris.orgich.org

International Council for Harmonisation (ICH) Guidelines (e.g., Q3A(R2), Q2(R1))

The International Council for Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in new drug substances.

ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes a framework for the identification, qualification, and reporting of impurities. ich.orgeuropa.eutga.gov.au It defines thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. ich.org Any impurity exceeding the qualification threshold must be assessed for its biological safety. ich.org The guideline also outlines the content for the listing of impurities in specifications. ich.org

ICH Q2(R1): Validation of Analytical Procedures: This guideline details the requirements for validating analytical methods used to test for impurities. ich.orgeuropa.eu The validation process ensures that the analytical procedure is suitable for its intended purpose, which includes demonstrating specificity, accuracy, precision, linearity, and a suitable detection and quantitation limit for the impurities being monitored. researchgate.netich.orgresearchgate.net

Compliance with Pharmacopoeial Standards (e.g., USP, EMA, JP, BP)

Major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP), set official standards for the quality of medicines. europa.euscribd.comeuropa.eu These standards include specific monographs for drug substances like Dapagliflozin, which may outline tests and acceptance criteria for impurities. lgcstandards.compmda.go.jplgcstandards.comedqm.eulgcstandards.comedqm.eu

The European Pharmacopoeia, for instance, provides reference standards for Dapagliflozin impurities, including Impurity A and Impurity B. lgcstandards.comlgcstandards.comedqm.eulgcstandards.comedqm.eu The Japanese Pharmacopoeia and the United States Pharmacopeia are also working towards harmonizing their monographs for Dapagliflozin, which will further standardize impurity control requirements globally. pmda.go.jpusp.orgpmda.go.jp Manufacturers must ensure that their products comply with the relevant pharmacopoeial standards in the regions where the drug is marketed. europa.euscribd.comeuropa.eu

Table 2: Key Regulatory Guidelines and Pharmacopoeias for Impurity Control

| Regulatory Body/Pharmacopoeia | Guideline/Standard | Relevance to Dapagliflozin Monoacetyl Impurity Control |

| International Council for Harmonisation (ICH) | Q3A(R2) | Sets thresholds and requirements for identifying and qualifying impurities. ich.orgeuropa.eutga.gov.au |

| International Council for Harmonisation (ICH) | Q2(R1) | Ensures the analytical methods used for impurity testing are validated and reliable. ich.orgeuropa.eu |

| United States Pharmacopeia (USP) | Monograph for Dapagliflozin | Provides official standards for quality, including impurity limits. usp.org |

| European Pharmacopoeia (Ph. Eur.) | Monograph for Dapagliflozin | Provides official standards and reference materials for impurities. lgcstandards.comedqm.eulgcstandards.com |

| Japanese Pharmacopoeia (JP) | Monograph for Dapagliflozin | Provides official standards for quality, with ongoing harmonization efforts. pmda.go.jpusp.orgpmda.go.jp |

| British Pharmacopoeia (BP) | General chapters on impurity control | Outlines general principles and methods for controlling impurities in medicinal substances. scribd.com |

Role of Impurity Standards in Regulatory Submissions (e.g., ANDA, NDA, DMF)

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of the final drug product. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities. veeprho.com This article focuses on a specific process-related impurity of the anti-diabetic drug Dapagliflozin, known as Dapagliflozin Monoacetyl Impurity.

Dapagliflozin Monoacetyl Impurity is a structurally similar variant of the parent drug that can arise during the synthesis process, particularly during acetylation steps. Its presence, even in minute quantities, necessitates comprehensive profiling, characterization, and control to meet the rigorous standards set by regulatory authorities. The use of well-characterized impurity standards is indispensable in this process, serving as a cornerstone for analytical method validation and as a critical component of regulatory filings such as Abbreviated New Drug Applications (ANDAs), New Drug Applications (NDAs), and Drug Master Files (DMFs). veeprho.comsynzeal.com

An impurity profile is a detailed documentation of all potential and actual impurities present in a drug substance. alentris.org For Dapagliflozin, this includes starting materials, by-products of synthesis, and degradation products. Dapagliflozin Monoacetyl Impurity is a known process-related impurity that is closely monitored.

The primary analytical technique for the detection and quantification of Dapagliflozin Monoacetyl Impurity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The development of a robust, stability-indicating HPLC method is crucial for separating the impurity from the main API and other related substances. The availability of a pure reference standard of Dapagliflozin Monoacetyl Impurity is essential for this method development and subsequent validation.

Table 1: Illustrative RP-HPLC Method Parameters for Dapagliflozin and Its Impurities

| Parameter | Details |

| Column | Xbridge Phenyl C18 (250 × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient mixture of 0.05% aqueous trifluoroacetic acid and acetonitrile |

| Detection | UV at 230 nm |

| Linearity (r²) | > 0.99 |

| Precision (RSD%) | ≤ 2% |

This table is for illustrative purposes and specific parameters may vary based on the validated method.

The control of Dapagliflozin Monoacetyl Impurity is a critical aspect of the manufacturing process. The formation of this impurity is directly related to the acetylation conditions during synthesis. Strategies to control its levels include:

Optimization of Synthesis: By carefully controlling reaction parameters such as temperature, reaction time, and the stoichiometry of acetylating agents, the formation of the monoacetyl impurity can be minimized.

Purification Techniques: Advanced purification methods, including recrystallization and chromatography, are employed to effectively remove the impurity from the final API. alentris.org

The goal is to ensure that the level of Dapagliflozin Monoacetyl Impurity in the final drug substance is consistently below the thresholds established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

The reference standard for Dapagliflozin Monoacetyl Impurity plays a pivotal role in regulatory submissions. It is used to unequivocally identify and accurately quantify the impurity in the Dapagliflozin API.

ANDA and NDA Submissions: For both generic (ANDA) and new drug (NDA) applications, regulatory agencies require comprehensive data on impurity profiles. veeprho.comaxios-research.com The submission must include:

A list of all identified and unidentified impurities.

The analytical procedures used for their detection and quantification.

A validation report for the analytical methods.

Batch analysis data demonstrating consistent control of impurities.

The availability and use of the Dapagliflozin Monoacetyl Impurity standard are critical for fulfilling these requirements. It allows for the validation of the analytical method for parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ).

Drug Master Files (DMFs): A DMF is a confidential submission to the FDA that contains detailed information about the facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of human drugs. For API manufacturers, the DMF will include extensive information on the control of impurities, including Dapagliflozin Monoacetyl Impurity. The reference standard is essential for demonstrating the robustness of the manufacturing process and the effectiveness of the control strategy to potential customers and regulatory reviewers. synzeal.com

ICH Guidelines and Qualification Thresholds: The ICH Q3A(R2) guideline provides thresholds for the reporting, identification, and qualification of impurities in new drug substances. These thresholds are based on the maximum daily dose of the drug.

Table 2: ICH Q3A(R2) Thresholds for Impurities

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

If the level of Dapagliflozin Monoacetyl Impurity exceeds the qualification threshold, further toxicological studies may be required to justify its presence at that level. The reference standard is indispensable for conducting such studies.

Future Research Directions in Impurity Science

Development of Novel Analytical Technologies for Trace Impurity Detection

The detection and quantification of trace-level impurities are fundamental to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). biomedres.us While established methods like High-Performance Liquid Chromatography (HPLC) are widely used for impurity profiling, the future lies in technologies that offer enhanced sensitivity, selectivity, and speed. ijpsonline.comscirp.orgchromatographyonline.com For Dapagliflozin (B1669812) Monoacetyl Impurity, research is moving beyond conventional techniques toward more sophisticated platforms.

Future advancements will likely focus on:

Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS): UPLC offers significant improvements in resolution and analysis time over traditional HPLC. biomedres.us When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides unparalleled sensitivity and specificity for quantifying trace amounts of Dapagliflozin Monoacetyl Impurity, even in complex matrices. scirp.orgdatainsightsmarket.com

High-Resolution Mass Spectrometry (HRMS): Techniques like LC-Q-TOF-HRMS (Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry) are becoming increasingly important. biomedres.us HRMS can provide highly accurate mass measurements, enabling the confident identification and structural elucidation of unknown trace impurities related to Dapagliflozin synthesis without the need for a reference standard.

Hyphenated Techniques: The integration of multiple analytical techniques, such as LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance), provides comprehensive structural information online. pharmtech.com This can be instrumental in unambiguously characterizing novel, trace-level degradation products or process impurities related to Dapagliflozin Monoacetyl Impurity. nih.gov

Nanotechnology-Based Sensors: Emerging research into nano-based sensors presents the potential for real-time, ultra-sensitive detection of impurities. ijpsjournal.com While still in early stages for pharmaceutical applications, these technologies could one day offer in-process monitoring of Dapagliflozin Monoacetyl Impurity formation.

The drive for these technologies is underscored by stringent regulatory requirements that demand ever-lower limits for impurities. nih.govdrug-dev.com

Mechanistic Understanding of Impurity Formation at the Molecular Level

A thorough understanding of how and why an impurity forms is critical for effective control. veeprho.com Dapagliflozin Monoacetyl Impurity can arise from the acetylation step during the synthesis of Dapagliflozin or as a metabolite. veeprho.com Future research will delve deeper into the precise molecular mechanisms governing its formation.

Key areas of investigation will include:

Reaction Kinetics and Thermodynamics: Detailed studies are needed to model the kinetics of the acetylation reaction. This involves understanding how factors like temperature, pH, catalyst choice, and solvent polarity influence the rate of formation of Dapagliflozin Monoacetyl Impurity relative to the desired multi-acetylated intermediate or final product. acs.org

Identification of Reaction Intermediates and Byproducts: By using advanced analytical techniques, researchers can identify transient intermediates and other minor byproducts formed during the synthesis. mdpi.com This information provides crucial clues about the reaction pathway and potential side reactions leading to the monoacetyl impurity. researchgate.net

Forced Degradation Studies: Subjecting Dapagliflozin to stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) can help elucidate the degradation pathways that might lead to the formation of this impurity over the product's shelf-life. aquigenbio.comtandfonline.com Understanding these pathways is essential for developing stable formulations.

A deeper mechanistic insight allows for a more scientific, risk-based approach to process development, moving from simple impurity detection to proactive impurity prevention. pharmaguru.coacs.org

Advanced Computational Approaches for Impurity Prediction and Characterization

Computational chemistry and modeling are becoming indispensable tools in modern drug development. tandfonline.com For Dapagliflozin Monoacetyl Impurity, these approaches offer a predictive and efficient way to complement experimental work.

Future computational research will likely involve:

Quantum Mechanics (QM) and Density Functional Theory (DFT) Calculations: These methods can be used to model the reaction mechanism of acetylation at the electronic level. By calculating the energy barriers for different potential reaction pathways, researchers can predict the likelihood of forming the monoacetylated impurity versus other acetylated species under various conditions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of Dapagliflozin and its intermediates in solution, helping to understand how the solvent environment and other molecules influence the reactivity of the different hydroxyl groups.

Impurity Uptake Modeling: For impurities that may be incorporated during crystallization, computational models can predict the efficiency of impurity rejection. acs.org These models consider factors like solvation free energy and lattice substitution energy to help select optimal solvent systems for purification. acs.org

In-Silico Toxicity Prediction: Computational tools can predict the potential toxicological profile of impurities like Dapagliflozin Monoacetyl Impurity, helping to assess risk early in the development process. tandfonline.com

These computational approaches can significantly accelerate process optimization by allowing for the virtual screening of a wide range of reaction conditions, thereby reducing the time and resources required for laboratory experiments. researchgate.netacs.org

Innovative Strategies for Impurity Mitigation and Control in Pharmaceutical Synthesis

The ultimate goal of impurity research is to develop robust manufacturing processes that consistently produce high-purity APIs. aquigenbio.compharmaknowledgeforum.com Building on mechanistic and computational insights, innovative strategies can be devised to minimize the presence of Dapagliflozin Monoacetyl Impurity.

Future strategies for mitigation and control include:

Process Optimization and Quality by Design (QbD): Applying QbD principles allows for a systematic understanding of how process parameters affect impurity formation. researchgate.net This knowledge is used to define a process design space where the formation of Dapagliflozin Monoacetyl Impurity is minimized. veeprho.com

Advanced Purification Techniques: Research into more efficient purification methods, such as preparative supercritical fluid chromatography (SFC) or advanced crystallization techniques, could offer more effective removal of Dapagliflozin Monoacetyl Impurity than traditional methods. nih.govpharmaknowledgeforum.com

Catalyst and Reagent Selection: The development and use of more selective acetylating agents and catalysts could direct the reaction away from the formation of the monoacetylated impurity.

Process Analytical Technology (PAT): The implementation of in-line or at-line analytical tools (e.g., spectroscopy) allows for real-time monitoring of the reaction. veeprho.com This enables tighter control over the process to prevent deviations that could lead to increased impurity levels.

By integrating these innovative strategies, pharmaceutical manufacturers can develop more efficient, reliable, and robust processes for producing high-quality Dapagliflozin with minimal levels of the monoacetyl impurity. pharmaguru.co

Data Tables

Table 1: Future Research Directions for Dapagliflozin Monoacetyl Impurity

| Research Area | Key Objectives | Relevant Technologies & Methodologies |

|---|---|---|

| Novel Analytical Technologies | Enhance detection sensitivity and selectivity for trace levels. | UPLC-MS/MS, LC-Q-TOF-HRMS, LC-NMR, Nanotechnology-based sensors. biomedres.usdatainsightsmarket.compharmtech.comnih.gov |

| Mechanistic Understanding | Elucidate the precise chemical pathways of impurity formation. | Reaction kinetic studies, Forced degradation analysis, Identification of intermediates. acs.orgresearchgate.net |

| Advanced Computational Approaches | Predict impurity formation and properties to guide experiments. | Quantum Mechanics (QM), Molecular Dynamics (MD) simulations, In-silico toxicology. tandfonline.comacs.org |

| Innovative Mitigation Strategies | Develop robust manufacturing processes to minimize the impurity. | Quality by Design (QbD), Advanced purification (e.g., SFC), Process Analytical Technology (PAT). nih.govveeprho.comresearchgate.net |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Dapagliflozin |

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting and quantifying Dapagliflozin MonoAcetyl Impurity in pharmaceutical formulations?

- Methodology : A gradient reverse-phase high-performance liquid chromatography (RP-HPLC) method is widely used. The method employs an Xbridge Phenyl C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.05% aqueous trifluoroacetic acid and acetonitrile in gradient mode. Key validation parameters include:

- Linearity : for impurities like 4-BC and 5-BC.

- Precision : Relative standard deviation (RSD) ≤ 2% for system and method precision.

- Sensitivity : Limit of detection (LOD) as low as 0.0000165 ppm and limit of quantification (LOQ) of 0.00005 ppm for critical impurities .

Q. How are process-related impurities distinguished from degradation products in Dapagliflozin?

- Process-Related Impurities : These originate from synthesis steps (e.g., 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (4-BC) and 5-Bromo-2-chlorobenzoic acid (5-BC)) and are monitored using stability-indicating HPLC. They are typically quantified at synthesis checkpoints .

- Degradation Products : Formed under stress conditions (e.g., acid/base hydrolysis). LC-MS/MS is used to characterize degradants, such as benzylic hydroxy dapagliflozin (Impurity H, ) or dapagliflozin tetraacetate (Impurity K, ), identified via fragmentation patterns of [M+H] ions .

Q. What regulatory frameworks govern impurity profiling in Dapagliflozin research?

- ICH Guidelines :

- Q3A(R2) : Mandates thresholds for reporting, identification, and qualification of impurities (≤0.15% for known, ≤0.10% for unknown).

- Q2(R1) : Validates analytical procedures for accuracy, precision, and specificity .

Advanced Research Questions

Q. What experimental strategies isolate and structurally characterize unknown impurities in Dapagliflozin?

- Isolation : Preparative chromatography is used to separate impurities (e.g., Impurity J, ) from crude samples.

- Characterization :

- Spectroscopy : NMR (, ), FT-IR (e.g., C=O stretching at 1741 cm for Impurity K), and high-resolution MS.

- Elemental Analysis : Confirms molecular formulas (e.g., for Impurity H) .

- Case Study : Impurity H (benzylic hydroxy derivative) was identified as a metabolite, requiring cross-validation with synthetic reference standards .

Q. How are stability-indicating methods designed to evaluate degradation pathways of Dapagliflozin under stress conditions?

- Stress Testing : Samples are exposed to acid (1M HCl), base (1M NaOH), oxidative (3% ), and thermal conditions (40–80°C).

- Degradant Profiling : LC-MS/MS tracks degradation kinetics and pathways. For example, acid hydrolysis generates Impurity C ( 405.6 m/z), while oxidation yields Impurity F ( 510.2 m/z) .

- Data Interpretation : Fragmentation patterns are compared to parent compounds to infer cleavage sites (e.g., glycosidic bond hydrolysis) .

Q. What advanced chromatographic techniques resolve co-eluting impurities in Dapagliflozin samples?

- Method Optimization : Design of Experiments (DOE) statistically refines HPLC parameters (e.g., gradient slope, column temperature) to enhance peak resolution .

- Hybrid Methods : Coupling RP-HPLC with headspace gas chromatography (HS-GC-FID) detects volatile impurities (e.g., residual solvents) at sub-ppm levels .

- Case Study : A novel HS-GC-FID method quantified nine volatile impurities in bulk Dapagliflozin with ≤0.1% RSD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.